2-Chloro-6-méthyl-benzoxazole

Vue d'ensemble

Description

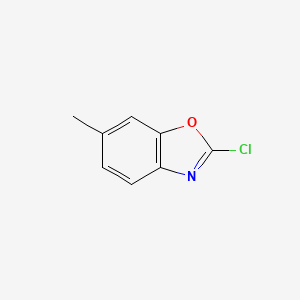

2-Chloro-6-methyl-benzooxazole is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-6-methyl-benzooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methyl-benzooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des benzazoles

“2-Chloro-6-méthyl-benzoxazole” est utilisé dans la synthèse des benzazoles . Une méthode efficace catalysée par l'eau a été développée pour la synthèse de 2-benzimidazoles substitués, de benzoxazoles et de benzothiazoles en une seule étape . Cette méthode exclut l'utilisation de catalyseurs métalliques et de bases toxiques pour produire des benzazoles avec des rendements bons à excellents .

Chimie verte

Le composé joue un rôle important en chimie verte . L'eau a gagné une attention considérable comme alternative efficace au milieu réactionnel pour réduire l'insoutenabilité environnementale . Les propriétés physico-chimiques uniques de l'eau amplifient également la réactivité et la sélectivité de la synthèse organique . Il est rapporté que la pression interne de l'eau facilite l'association d'un réactif dans une cavité de solvant pendant une réaction par le biais d'"interactions hydrophobes forcées" .

Découverte de médicaments

Les motifs de benzazoles, tels que les benzimidazoles, les benzoxazoles et les benzothiazoles, sont un élément clé de la découverte moderne de médicaments . Ils constituent des pharmacophores vitaux dans de nombreux composés biologiquement pertinents . Ces molécules sont bien reconnues comme des agents antitumoraux, antifongiques, antiviraux, anticonvulsivants, anti-inflammatoires, anti-ulcéreux, antihypertenseurs et antihelminthiques .

Applications pharmaceutiques

De nombreux médicaments, y compris l'oméprazole (inhibiteur de la pompe à protons), le candésartan, le télmisartan (antagoniste du récepteur AT1), la dabigatran (inhibiteur direct de la thrombine), le flunoxaprofène (AINS) et le riluzole (bloqueur des canaux sodiques), comprennent également des benzazoles .

Applications industrielles

Chimie hétérocyclique

“this compound” est un composé hétérocyclique qui contient à la fois des atomes d'oxygène et d'azote dans sa structure. Les composés hétérocycliques sont largement utilisés dans de nombreux domaines de la chimie, notamment la conception de médicaments, les produits agrochimiques et les colorants.

Mécanisme D'action

Target of Action

Benzoxazole derivatives, a group to which this compound belongs, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

Benzoxazole derivatives have been known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of 2-Chloro-6-methyl-benzooxazole indicate that it has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -5.13 cm/s . The compound exhibits lipophilicity, with various Log Po/w values ranging from 1.9 to 3.09 . It is soluble, with Log S values ranging from -3.91 to -3.3 .

Result of Action

Benzoxazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-methyl-benzooxazole. It’s worth noting that the synthesis of benzoxazole derivatives has been moving towards more environmentally friendly and sustainable methodologies .

Analyse Biochimique

Biochemical Properties

2-Chloro-6-methyl-benzooxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the growth of Gram-positive and Gram-negative bacteria by interacting with bacterial enzymes, thereby disrupting essential metabolic processes . Additionally, 2-Chloro-6-methyl-benzooxazole exhibits antifungal properties by binding to fungal enzymes, inhibiting their function, and leading to cell death . The compound’s interaction with human colorectal carcinoma cells suggests potential anticancer activity, likely through the modulation of specific proteins involved in cell proliferation .

Cellular Effects

The effects of 2-Chloro-6-methyl-benzooxazole on various cell types and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis and metabolic pathways, leading to cell death . In fungal cells, it inhibits enzyme activity, resulting in impaired cellular function and eventual cell death . In human cancer cells, 2-Chloro-6-methyl-benzooxazole influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased apoptosis . These effects highlight the compound’s potential as a therapeutic agent in treating infections and cancer.

Molecular Mechanism

At the molecular level, 2-Chloro-6-methyl-benzooxazole exerts its effects through several mechanisms. It binds to bacterial and fungal enzymes, inhibiting their activity and disrupting essential metabolic processes . In cancer cells, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins . This interaction leads to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism . Additionally, 2-Chloro-6-methyl-benzooxazole may inhibit specific signaling pathways, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-6-methyl-benzooxazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 2-Chloro-6-methyl-benzooxazole remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to cellular adaptation, potentially reducing its efficacy . These findings underscore the importance of optimizing dosage and exposure duration in therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Chloro-6-methyl-benzooxazole vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer activity without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity. Additionally, threshold effects have been noted, where a minimum concentration of the compound is required to achieve the desired biological activity .

Metabolic Pathways

2-Chloro-6-methyl-benzooxazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolites can further interact with cellular enzymes and proteins, contributing to the overall effects of 2-Chloro-6-methyl-benzooxazole on cellular function . Additionally, the compound’s impact on metabolic flux and metabolite levels has been observed, indicating its potential to modulate cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Chloro-6-methyl-benzooxazole within cells and tissues are critical factors influencing its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of 2-Chloro-6-methyl-benzooxazole within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors determine the compound’s localization and accumulation, impacting its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-Chloro-6-methyl-benzooxazole is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications may direct 2-Chloro-6-methyl-benzooxazole to specific subcellular compartments, enhancing its biological activity . Additionally, the compound’s localization can influence its interactions with other biomolecules, further modulating its effects on cellular function .

Propriétés

IUPAC Name |

2-chloro-6-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEOKTJHYLXEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443336 | |

| Record name | 2-chloro-6-methyl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-83-8 | |

| Record name | 2-chloro-6-methyl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B1366357.png)